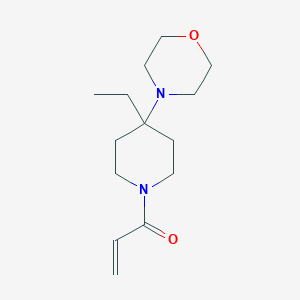
1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one, also known as EPP, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of piperidine derivatives and has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
科学的研究の応用
1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one has been investigated for its ability to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one has also been studied for its potential as a neuroprotective agent in the treatment of Parkinson's disease.
In neuroscience, 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one has been used as a tool to study the role of nicotinic acetylcholine receptors (nAChRs) in the brain. 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one is a selective agonist of the α4β2 subtype of nAChRs, which are involved in cognitive function, memory, and addiction. 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one has also been used to investigate the effects of nAChR activation on dopamine release in the striatum, a brain region involved in reward and motivation.
作用機序
1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one acts as a selective agonist of the α4β2 subtype of nAChRs. Activation of these receptors leads to the release of neurotransmitters such as dopamine, which are involved in cognitive function, memory, and addiction. 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes that are involved in the pathogenesis of Alzheimer's disease. 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one has also been shown to increase the release of dopamine in the striatum, a brain region involved in reward and motivation.
実験室実験の利点と制限
1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one has several advantages for use in lab experiments. It is a selective agonist of the α4β2 subtype of nAChRs, which makes it a useful tool for studying the role of these receptors in the brain. 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one is also a small molecule, which makes it easy to synthesize and modify for use in drug discovery.
However, there are also limitations to using 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one in lab experiments. 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one has a relatively short half-life, which can make it difficult to study its effects over long periods of time. Additionally, 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one has been shown to have some toxicity in vitro, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one. One potential application is in the development of drugs for the treatment of Alzheimer's disease. 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Further research could investigate the potential of 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one or related compounds as Alzheimer's disease therapeutics.
Another potential application is in the development of drugs for the treatment of Parkinson's disease. 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one has been studied for its potential as a neuroprotective agent in the treatment of Parkinson's disease. Further research could investigate the mechanisms underlying this effect and the potential of 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one or related compounds as Parkinson's disease therapeutics.
Overall, 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one is a promising compound for scientific research with potential applications in various fields. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
合成法
The synthesis of 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one involves the reaction of 4-ethyl-4-morpholin-4-ylpiperidin-1-amine with acryloyl chloride in the presence of a base. This reaction results in the formation of 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one as a yellow solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
特性
IUPAC Name |
1-(4-ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-3-13(17)15-7-5-14(4-2,6-8-15)16-9-11-18-12-10-16/h3H,1,4-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAOCNBAYMZWEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(CC1)C(=O)C=C)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

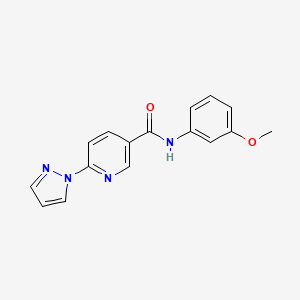
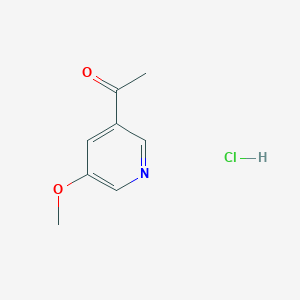

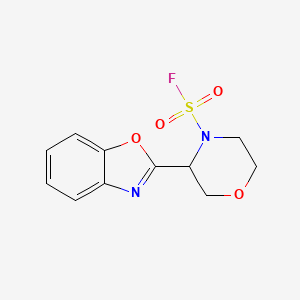
![N-(3,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2761632.png)
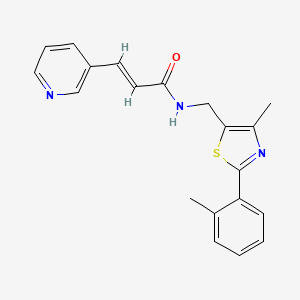

![(2E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2761636.png)
![3-acetyl-5-(4-chlorophenyl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2761637.png)
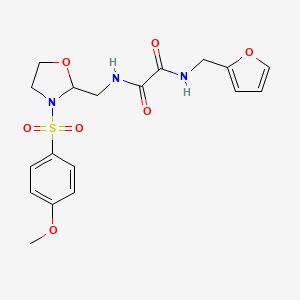
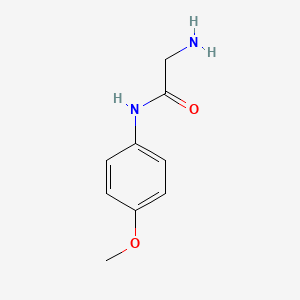
![N1,N4-bis[3-(trifluoromethyl)phenyl]piperazine-1,4-dicarboxamide](/img/structure/B2761647.png)